molecular formula C16H16ClN3O3S B4577245 N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide

N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide

Cat. No.: B4577245
M. Wt: 365.8 g/mol
InChI Key: GOPKYNUKCGIDPB-VCHYOVAHSA-N
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Description

N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0600902 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies and Derivative Compounds

The synthesis of various heterocyclic compounds, including derivatives similar to N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide, highlights the compound's role in developing new chemical entities. An efficient synthesis method involves a five-component cascade reaction, showcasing the versatility of these compounds in forming N-fused heterocycles. This process is characterized by its operational simplicity, use of environmentally benign solvents, and tolerance of a wide variety of functional groups, making it a valuable method for the synthesis of complex molecular architectures (Hosseini & Bayat, 2019).

Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to this compound have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies are crucial for understanding how modifications in the chemical structure can influence biological activity, paving the way for the development of new therapeutic agents (Fakhr et al., 2009).

Nonlinear Optical Properties

The investigation of nonlinear optical properties of hydrazones derived from compounds with a similar backbone to this compound reveals their potential for optical device applications. These studies demonstrate the compounds' capabilities for optical limiting, suggesting their usefulness in developing optical limiters and switches. The exploration of these properties is significant for advancing optical technology and materials science (Naseema et al., 2010).

Corrosion Inhibition

The synthesis and characterization of Schiff bases derived from similar compounds have shown significant potential in inhibiting corrosion on various metal surfaces. This application is critical for extending the lifespan of metal components in industrial settings, demonstrating the compound's utility beyond biological applications (Daoud et al., 2014).

Properties

IUPAC Name

N-[(E)-1-(4-chloro-3-nitrophenyl)ethylideneamino]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-3-4-13-7-12(9-24-13)16(21)19-18-10(2)11-5-6-14(17)15(8-11)20(22)23/h5-9H,3-4H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPKYNUKCGIDPB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NN=C(C)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide
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N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide
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N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide
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N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 5
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N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide
Reactant of Route 6
N'-[1-(4-chloro-3-nitrophenyl)ethylidene]-5-propyl-3-thiophenecarbohydrazide

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